Dansyl-D-tryptophan
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Overview
Description
®-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that features a naphthalene sulfonamide group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Naphthalene Sulfonamide: This involves the reaction of naphthalene with sulfonyl chloride in the presence of a base to form the sulfonamide group.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Coupling with Indole: The indole moiety is coupled with the naphthalene sulfonamide intermediate through a series of condensation reactions.
Final Assembly: The final step involves the formation of the propanoic acid side chain through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-3-(1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. It is also used in studies involving fluorescence due to the presence of the dimethylamino naphthalene group.
Biology
In biological research, this compound is used as a fluorescent probe for studying various biological processes. Its ability to interact with proteins and nucleic acids makes it a valuable tool in molecular biology.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced fluorescence and stability.
Mechanism of Action
The mechanism of action of ®-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The dimethylamino naphthalene group is known to interact with proteins and nucleic acids, leading to changes in their structure and function. The indole moiety can also participate in various biochemical reactions, further contributing to the compound’s biological activity.
Properties
CAS No. |
70136-17-3 |
---|---|
Molecular Formula |
C23H23N3O4S |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C23H23N3O4S/c1-26(2)21-11-5-9-18-17(21)8-6-12-22(18)31(29,30)25-20(23(27)28)13-15-14-24-19-10-4-3-7-16(15)19/h3-12,14,20,24-25H,13H2,1-2H3,(H,27,28)/t20-/m1/s1 |
InChI Key |
XESDLBBWXMRQDN-HXUWFJFHSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
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